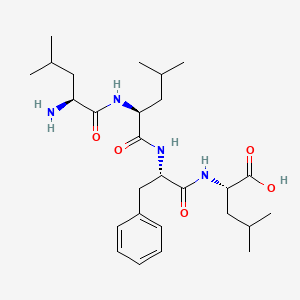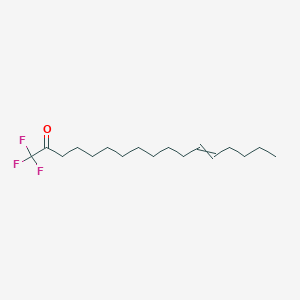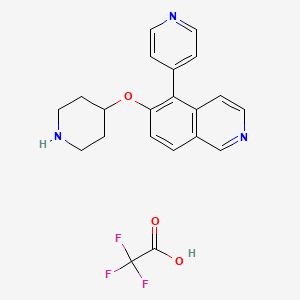![molecular formula C13H13Cl2NO3 B14197005 (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate CAS No. 922735-35-1](/img/structure/B14197005.png)
(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate: is an organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a dichlorophenyl group, and an acetate group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of (2,4-dichlorophenyl)methanol with a suitable cyanating agent to introduce the cyano group. This is followed by the esterification of the resulting intermediate with acetic anhydride to form the acetate ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities. It can be used in the development of bioactive molecules that target specific enzymes or receptors in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases by modulating biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and modifying the local environment.
Vergleich Mit ähnlichen Verbindungen
- (2R)-1-Cyano-3-[(2,4-difluorophenyl)methoxy]propan-2-yl acetate
- (2R)-1-Cyano-3-[(2,4-dibromophenyl)methoxy]propan-2-yl acetate
- (2R)-1-Cyano-3-[(2,4-dimethylphenyl)methoxy]propan-2-yl acetate
Comparison: Compared to its analogs, (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The dichlorophenyl group provides a balance of hydrophobicity and electron-withdrawing effects, making it distinct from other similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
922735-35-1 |
|---|---|
Molekularformel |
C13H13Cl2NO3 |
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
[(2R)-1-cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C13H13Cl2NO3/c1-9(17)19-12(4-5-16)8-18-7-10-2-3-11(14)6-13(10)15/h2-3,6,12H,4,7-8H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
CAPLYRUTYVBJOQ-GFCCVEGCSA-N |
Isomerische SMILES |
CC(=O)O[C@H](CC#N)COCC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(=O)OC(CC#N)COCC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)






![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
